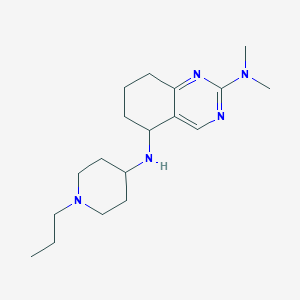![molecular formula C19H29N3O5 B6033918 ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033918.png)
ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperazinecarboxylate family of compounds, which are known to exhibit a wide range of pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to interact with various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by modulating the activity of various neurotransmitters involved in pain signaling. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate in lab experiments is its wide range of pharmacological activities. It can be used to study the mechanisms of action of various neurotransmitters and ion channels. Additionally, it has potential applications in the development of new therapeutics for various neurological disorders. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several possible future directions for the study of ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate. One possible direction is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of ethyl 4-piperazinecarboxylate with 2-nitrobenzaldehyde to form ethyl 4-(2-nitrobenzyl)piperazine-1-carboxylate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amine with 5-(methoxymethyl)furan-2-carbaldehyde to form ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
ethyl 4-[1-[5-(methoxymethyl)furan-2-carbonyl]piperidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-3-26-19(24)21-11-9-20(10-12-21)15-5-4-8-22(13-15)18(23)17-7-6-16(27-17)14-25-2/h6-7,15H,3-5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHUHNCCVUJOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
![3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6033855.png)
![N-(3-methoxypropyl)-5-[1-(5-pyrimidinylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6033860.png)
![1-(4-chlorophenyl)-2-[(5-{[(5-chloro-8-quinolinyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6033862.png)
![(4-chlorophenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6033863.png)
![1-(3-methoxybenzyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B6033866.png)
![1-(diethylamino)-3-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6033884.png)

![1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B6033887.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6033889.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B6033890.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6033891.png)
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)